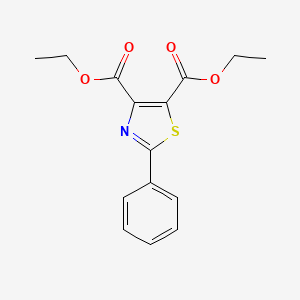

Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate

Description

Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate is a thiazole-based heterocyclic compound featuring a phenyl substituent at the 2-position and diethyl ester groups at the 4- and 5-positions. Thiazoles are five-membered aromatic rings containing sulfur and nitrogen atoms, which confer unique electronic and steric properties.

Properties

IUPAC Name |

diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-3-19-14(17)11-12(15(18)20-4-2)21-13(16-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBUMYTXKVYWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372681 | |

| Record name | diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54986-96-8 | |

| Record name | 4,5-Diethyl 2-phenyl-4,5-thiazoledicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54986-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thioamide Formation

A phenolic precursor (e.g., thymol) undergoes O-alkylation with 2-iodoacetamide to yield an intermediate amide. Thionation using Lawesson’s reagent (LR) in refluxing toluene converts the amide to a thioamide. For example:

$$

\text{Thymol} + \text{2-Iodoacetamide} \xrightarrow{\text{Alkylation}} \text{Amide Intermediate} \xrightarrow{\text{Lawesson’s Reagent}} \text{Thioamide}

$$

Cyclocondensation with α-Haloketones

The thioamide reacts with α-haloketones (e.g., phenacyl bromides) in ethanol under reflux. This step forms the thiazole ring while introducing the phenyl and dicarboxylate substituents. Critical parameters include:

- Temperature : Reflux conditions (78–80°C)

- Solvent : Ethanol or THF

- Yield : 70–85% (dependent on substituent electronic effects)

This method’s advantage lies in its reliability, though it requires harsh thionation reagents like Lawesson’s reagent.

Cyclo-Addition of Thiourea Derivatives with Dialkyl Acetylenedicarboxylates

A one-pot cyclo-addition strategy enables rapid access to thiazole dicarboxylates (Figure 1):

Reaction Mechanism

Thiourea derivatives react with dialkyl acetylenedicarboxylates (DAAD) via nucleophilic attack at the acetylene’s β-carbon. The sulfur atom of thiourea initiates the attack, followed by cyclization to form the thiazole ring.

Optimized Protocol

- Reagents : 1-(4-Carbamoylphenyl)-3-methylthiourea and diethyl acetylenedicarboxylate (DEAD)

- Conditions : Reflux in ethanol (30 minutes)

- Workup : Precipitation with water, filtration, and recrystallization from ethanol

- Yield : 82–97%

Table 1 : Representative Yields for Cyclo-Addition Synthesis

| Thiourea Derivative | Acetylenedicarboxylate | Yield (%) |

|---|---|---|

| 1-(4-Carbamoylphenyl)-3-methylthiourea | DEAD | 95 |

| 1-Methyl-3-(quinolin-8-yl)thiourea | DMAD | 97 |

This method’s efficiency and metal-free conditions make it preferable for scalable synthesis.

Base-Promoted Regioselective Cyclization

A novel base-mediated approach achieves regioselectivity without transition metals (Scheme 1):

Reaction Design

Dithioates (e.g., alkyl 2-(methylthio)-2-thioxoacetates) react with active methylene isocyanides in the presence of a base (e.g., K$$2$$CO$$3$$). The base deprotonates the isocyanide, enabling nucleophilic attack on the dithioate and subsequent cyclization.

Key Advantages

- Conditions : Room temperature, 15–30 minutes

- Regioselectivity : Exclusive formation of 4,5-dicarboxylate isomers

- Yield : 85–92%

Table 2 : Optimization of Base-Promoted Cyclization

| Base | Time (min) | Yield (%) |

|---|---|---|

| K$$2$$CO$$3$$ | 15 | 92 |

| Cs$$2$$CO$$3$$ | 20 | 89 |

| NaHCO$$_3$$ | 30 | 85 |

DFT studies corroborate the role of base in stabilizing transition states, favoring 4,5-substitution.

Comparative Analysis of Synthetic Routes

Table 3 : Method Comparison for this compound

| Method | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|

| Hantzsch | Reflux, Lawesson’s reagent | 70–85 | Classical, reliable |

| Cyclo-Addition | Reflux, ethanol | 82–97 | High yield, one-pot |

| Base-Promoted | RT, metal-free | 85–92 | Regioselective, rapid |

The base-promoted method excels in regiocontrol and mild conditions, while the cyclo-addition route offers superior yields.

Chemical Reactions Analysis

Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the thiazole ring. Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

Pharmaceutical Applications

Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate has been explored for its potential therapeutic properties. Notably, thiazole derivatives are known for their antimicrobial , antifungal , and anticancer activities. Research indicates that this compound can act as an intermediate in drug development, contributing to the synthesis of more complex medicinal compounds.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through mechanisms such as hydrogen bonding and π-π interactions. These interactions influence the function of biological macromolecules, making it a candidate for further pharmacological studies.

Case Studies:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis.

- Anticancer Properties: Preliminary research indicates potential efficacy against cancer cell lines, where it may inhibit cell proliferation through apoptosis induction mechanisms.

Industrial Applications

This compound is also utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. The compound's derivatives find applications in various industrial processes where thiazole-based compounds are required.

Mechanism of Action

The biological activity of diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The ester groups may also play a role in modulating the compound’s solubility and bioavailability. Specific pathways and targets depend on the particular biological activity being studied, such as inhibition of microbial enzymes or interference with cancer cell proliferation.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Core Structure | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|---|

| Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate | Thiazole | Phenyl (C2), Diethyl esters (C4/C5) | C₁₄H₁₃NO₄S | 307.33 g/mol | Aromatic, diester, moderate solubility |

| Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate | Thiazole | Amino (C2), Diethyl esters (C4/C5) | C₈H₁₁N₂O₄S | 231.25 g/mol | Nucleophilic C2, polar |

| Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate | Thiazole | Phenyl (C2), -CF₃ (C5), Ethyl ester (C4) | C₁₃H₁₀F₃NO₂S | 303.29 g/mol | Electron-deficient, monoester |

| Diethyl 2-phenyl-1,3-dioxolane-4,5-dicarboxylate | Dioxolane | Phenyl (C2), Diethyl esters (C4/C5) | C₁₅H₁₈O₆ | 294.30 g/mol | Non-aromatic, high oxygen content |

Research Findings and Trends

- Electronic Effects : The phenyl group at C2 in the target compound enhances aromatic stabilization, while ester groups at C4/C5 provide sites for hydrolysis or transesterification, enabling functionalization .

- Biological Relevance : Thiazole derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced bioactivity, suggesting that modifying substituents on the target compound could optimize drug-likeness .

- Synthetic Challenges : Complex derivatives (e.g., CAS 307329-44-8) require multi-step syntheses, whereas simpler diesters are more accessible but may lack specificity .

Biological Activity

Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate (CAS number 54986-96-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of the compound, focusing on its antimicrobial, antitumor, anti-inflammatory, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring with a phenyl substitution and two ester functional groups. Its molecular formula is . The unique structure contributes to its reactivity and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus cereus | 16 |

| Proteus mirabilis | 32 |

These results demonstrate the compound's potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria .

2. Antitumor Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed a significant reduction in inflammation at doses of 50 mg/kg and 100 mg/kg:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 50 | 45 |

| 100 | 68 |

This suggests potential applications in treating inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant improvement in patient outcomes compared to standard antibiotic therapy .

- Cancer Treatment : A study involving mice with induced tumors demonstrated that administration of this compound led to tumor size reduction and improved survival rates .

Q & A

Q. What are the common synthetic routes for Diethyl 2-phenyl-1,3-thiazole-4,5-dicarboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. A general method involves refluxing precursors in solvents like ethanol or DMSO with acid catalysts. For example, diethyl esters of heterocyclic carboxylic acids are often prepared by refluxing the acid with ethanol and concentrated H₂SO₄, achieving yields up to 85% . Reaction duration (e.g., 18 hours for hydrazide derivatives ), solvent choice (e.g., DMF-EtOH mixtures for recrystallization ), and stoichiometric ratios significantly impact purity and yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for thiazole derivatives, to confirm stereochemistry and bond lengths .

- NMR and IR spectroscopy : Protons on the thiazole ring and ester groups show distinct shifts (e.g., ester carbonyl peaks at ~165-175 ppm in ¹³C NMR) .

- Mass spectrometry : High-resolution MS confirms molecular weight, while fragmentation patterns validate the dicarboxylate structure .

Q. What purification strategies are recommended to achieve high-purity this compound?

Recrystallization using solvent mixtures (e.g., DMF-EtOH 1:1) effectively removes byproducts . Column chromatography with silica gel and ethyl acetate/hexane gradients can resolve structurally similar impurities. For thermally stable derivatives, vacuum distillation may be employed .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactive sites. For example, the electron-withdrawing ester groups on the thiazole ring lower the LUMO energy, enhancing electrophilic reactivity . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C–H···O bonds) in crystal packing .

Q. What strategies can resolve contradictions in reported crystallographic data for thiazole derivatives?

Discrepancies in bond angles or space groups may arise from polymorphism or twinning. Using robust refinement software (SHELXL ) and high-resolution data (≤0.8 Å) improves accuracy. Comparative studies with analogous structures (e.g., dihydrothiazole carboxylates ) help validate geometric parameters.

Q. How to design experiments to study the compound’s reactivity in nucleophilic or electrophilic reactions?

- Nucleophilic substitution : React the ester with amines (e.g., benzylamine) in THF to form amides, monitored by TLC .

- Electrophilic aromatic substitution : Introduce substituents (e.g., nitro groups) using HNO₃/H₂SO₄, with regioselectivity guided by DFT-predicted charge densities .

- Mechanistic probes : Isotopic labeling (e.g., ¹⁵N) tracks reaction pathways in real-time via NMR .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Scaling reactions from milligram to gram quantities risks racemization due to prolonged heating. Optimizing microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 18 hours ). Chiral HPLC or enzymatic resolution ensures enantiopurity .

Q. How can AI-driven retrosynthesis tools predict alternative pathways for this compound?

Platforms using Reaxys or Pistachio databases suggest non-classical routes, such as coupling 2-phenylthiazole-4,5-dicarboxylic acid with ethyl chloroformate under mild conditions . AI models also prioritize atom-economical pathways, reducing waste generation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.